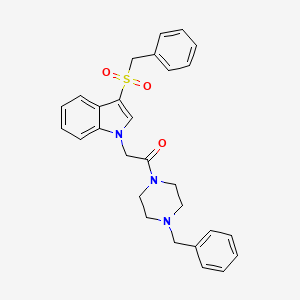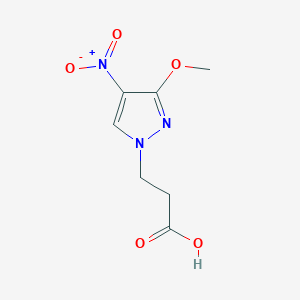
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C7H9N3O5 . It is a solid substance and its IUPAC name is 3-methoxy-4-nitro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position . The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.163 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 460.1±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Pyrazole derivatives are known for their pharmacological potential. They have been incorporated into drugs that exhibit a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The nitro and methoxy groups present in 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could potentially enhance these properties, making it a valuable compound for developing new medications.
Anticancer Activity
Compounds with a pyrazole core have shown promise in anticancer research. The presence of a nitro group can be crucial for the design of chemotherapeutic agents. Research on similar structures has indicated potential efficacy against certain cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
Agricultural Chemistry
In agriculture, pyrazole derivatives are used in the synthesis of plant growth regulators and pesticides. The structural features of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid may offer new avenues for creating more effective and environmentally friendly agrochemicals .
Material Science
The unique structure of pyrazole derivatives makes them suitable for various applications in material science, such as the development of organic semiconductors, dyes, and pigments. The electron-withdrawing nitro group in the compound could improve the material’s properties for electronic applications .
Biochemistry Research
Pyrazole derivatives play a significant role in biochemistry, particularly in the study of enzyme inhibition. The methoxy and nitro substituents in 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could interact with biological targets, providing insights into enzyme function and aiding in the design of inhibitors .
Analytical Chemistry
In analytical chemistry, pyrazole derivatives can be used as reagents or indicators due to their reactivity and color-changing properties. This compound, with its specific substituents, might be developed into a sensitive reagent for detecting certain ions or molecules .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-15-7-5(10(13)14)4-9(8-7)3-2-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRUFVJPKKJABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
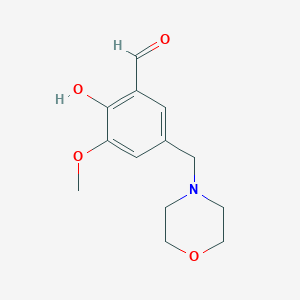
![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
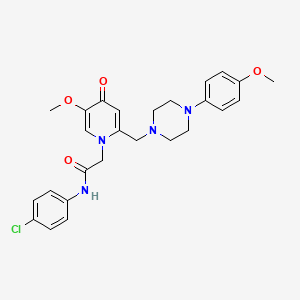
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
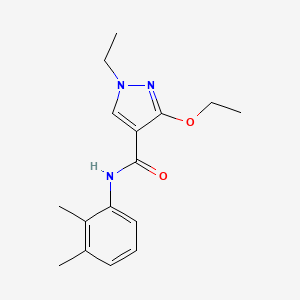
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)
